molecular formula C11H19F2N3 B11745931 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(hexyl)amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(hexyl)amine

Cat. No.: B11745931
M. Wt: 231.29 g/mol
InChI Key: QMSHQPTZBWJOGG-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(hexyl)amine: is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to a hexylamine chain. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(hexyl)amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(hexyl)amine: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(hexyl)amine: can be compared with other pyrazole derivatives:

The uniqueness of This compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C11H19F2N3

Molecular Weight

231.29 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]hexan-1-amine

InChI

InChI=1S/C11H19F2N3/c1-2-3-4-5-7-14-9-10-6-8-15-16(10)11(12)13/h6,8,11,14H,2-5,7,9H2,1H3

InChI Key

QMSHQPTZBWJOGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CC=NN1C(F)F

Origin of Product

United States

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